2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-azido-1-(1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVWRAIVDXGTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, can be synthesized by Friedel-Crafts acylation or other indole functionalization methods, often involving:
- Alkylation of indole nitrogen or carbon positions to introduce methyl groups.
- Acylation at the 3-position of the indole ring to install the ethanone moiety.
Azidation Reaction
The key step is the nucleophilic substitution where sodium azide replaces a leaving group (commonly a halogen or a tosylate) attached to the ethanone side chain. The typical procedure involves:
- Dissolving the indole ethanone precursor in DMF or DMSO.
- Adding sodium azide in stoichiometric or slight excess amounts.
- Stirring the mixture at temperatures ranging from room temperature to 80 °C for several hours to ensure complete conversion.
The reaction mechanism proceeds via nucleophilic attack of the azide ion on the electrophilic carbon adjacent to the carbonyl group, displacing the leaving group and forming the azido-substituted product.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity of azide ion |
| Temperature | 50–80 °C | Elevated temperature accelerates reaction |
| Reaction Time | 4–24 hours | Dependent on substrate and scale |
| Azide Source | Sodium azide (NaN3) | Common, cost-effective, and efficient |
| Molar Ratios | 1:1 to 1:1.5 (substrate:NaN3) | Slight excess azide ensures complete conversion |
| Workup | Aqueous quench, extraction | Careful handling due to azide toxicity and explosiveness |
Alternative Synthetic Approaches
While nucleophilic substitution with sodium azide is the most straightforward and widely used method, other synthetic strategies have been reported for preparing azido-indole derivatives, which may be adapted for 2-azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone:
From Diazonium Salts: Aromatic amines on the indole ring can be converted to diazonium salts, which then react with azide ions to form aryl azides. This method is less common for ethanone side chains but applicable for azido substitution on aromatic rings.
From Lithium Reagents: Halogenated indole derivatives can be treated with lithium reagents followed by tosyl azide to yield azides in high yield. This approach requires low temperatures and inert atmosphere but offers high selectivity.
Via Click Chemistry Precursors: The azido group can be introduced as a functional handle for subsequent Huisgen 1,3-dipolar cycloaddition ("click chemistry") with alkynes to form triazoles, important in medicinal chemistry.
Research Findings and Analytical Data
Spectroscopic Characterization
- 1H NMR: Characteristic signals include the NH proton of the indole ring (~δ 10.15 ppm) and aromatic protons appearing as doublets or multiplets in the δ 7.0–8.0 ppm range.
- 13C NMR: The carbonyl carbon resonates near δ 191 ppm, with aromatic carbons between δ 112–139 ppm.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~200.20 g/mol, confirming the azido substitution.
Yield and Purity
- Typical isolated yields range from 50% to 85%, depending on reaction scale and purification methods.
- Purification is commonly achieved by silica gel column chromatography.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with halogen leaving group | NaN3, DMF/DMSO, 50–80 °C, 4–24 h | 60–85 | Most common, scalable, straightforward |
| From diazonium salt | Aryl amine derivative of indole | NaN3, acidic conditions, room temp | Moderate | Limited to aromatic azides |
| Lithium reagent method | Halogenated indole derivatives | t-BuLi, tosyl azide, low temp, inert atmosphere | Up to 96 | High yield, requires low temp handling |
| Click chemistry precursor | Propargylated indole derivatives | NaN3, Cu(I) catalyst for cycloaddition | High | For further functionalization |
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized indole derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for the azide substitution reaction.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various indole derivatives and triazoles.
Medicine: Indole derivatives are known for their pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the resulting products.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone, focusing on molecular features, synthetic routes, and physicochemical properties:
Structural and Functional Differences
- Indole vs. This may influence solubility and reactivity in click chemistry applications .
- Azide Reactivity : All analogs share the azidoacetyl group, enabling Cu(I)-catalyzed cycloaddition with alkynes. However, steric hindrance from bulkier indole substituents (e.g., 1,2-dimethyl) may slow reaction kinetics relative to less hindered aryl derivatives .
Physicochemical Properties
Biological Activity
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azido ketones and incorporates an indole ring, which is known for its presence in various natural products and pharmaceuticals. Its molecular formula is with a molecular weight of approximately 224.25 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with sodium azide in a polar solvent such as dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the azido compound .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on various enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission, and the compound has been reported to exhibit moderate to good inhibitory activity against AChE, which may have implications for neurodegenerative diseases .
- Glutathione S-transferase (GST) : Similarly, the compound shows inhibitory effects on GST, an enzyme involved in detoxification processes. The inhibition of GST can enhance the efficacy of certain chemotherapeutic agents by preventing drug metabolism .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A375 (melanoma) | <10 | Notable cytotoxic capacity |
| A549 (lung adenocarcinoma) | <10 | Selective cytotoxicity observed |
| HUVEC (human umbilical vein endothelial cells) | 6.2 | Suppression of proliferation induced by growth factors |
The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to the presence of the azido group, which allows it to participate in various chemical reactions. In particular, it acts as a 1,3-dipole in cycloaddition reactions, forming triazole derivatives that may exhibit further biological activities .
Case Studies
Recent studies highlight the significance of this compound in medicinal applications:
- Neuroprotective Applications : The inhibitory action on AChE suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
- Anticancer Research : The selective cytotoxicity observed against melanoma and lung cancer cell lines indicates that this compound could be further developed into a therapeutic agent for cancer treatment.
Q & A
Q. What are the established synthetic routes for 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone?
- Methodological Answer : The synthesis typically involves three key steps:
Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions .
Dimethylation : Methylation at the 1- and 2-positions of the indole ring using methyl iodide (MeI) and a base (e.g., K₂CO₃) .
Azidation : Bromination at the ethanone side chain followed by substitution with sodium azide (NaN₃) in acetonitrile under reflux .
Critical Parameters : Reaction time, temperature (e.g., reflux at ~82°C for azidation), and stoichiometry (e.g., 1.4–3.0 equiv. NaN₃) significantly impact yield .
Q. How is this compound characterized crystallographically?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of ethanol solutions yields diffraction-quality crystals .
- Refinement : Programs like SHELXL refine bond lengths (e.g., C–N₃: ~1.45 Å) and angles .
Example Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Bond Length (C–N₃) | 1.45 Å | |
| R-factor | <0.05 |
Q. What safety precautions are required for handling azido-containing compounds?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved P95 respirators for azide dust .
- Reactivity : Avoid heating >100°C to prevent explosive decomposition .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation .
Advanced Research Questions
Q. How does the azido group influence reactivity in click chemistry applications?
- Methodological Answer : The -N₃ group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key considerations:
- Catalyst : Cu(I) (e.g., CuSO₄ + sodium ascorbate) at 25–50°C .
- Kinetics : Second-order rate constants (k₂) range from 0.1–1.0 M⁻¹s⁻¹ in aqueous/organic solvents .
Data :
| Solvent | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Water | 0.5 | |
| DMSO | 0.2 |
Q. What contradictions exist in reported biological activities of indole-azido derivatives?
- Methodological Answer : While some studies report anticancer activity (IC₅₀: 10–50 µM), others note cytotoxicity discrepancies due to:
- Assay Variability : MTT vs. ATP-based assays may differ by ±15% .
- Substituent Effects : 1,2-Dimethyl groups reduce solubility (logP ~2.5), impacting bioavailability .
Resolution Strategy : Standardize assays (e.g., NCI-60 panel) and use molecular dynamics to model membrane permeability .
Q. How to design experiments to study photolytic degradation of the azido group?
- Methodological Answer :
- Light Source : UV-C (254 nm) induces N₂ release; monitor via FTIR (disappearance of -N₃ peak at ~2100 cm⁻¹) .
- Quantum Yield : Calculate using actinometry (e.g., ferrioxalate) to determine photolysis efficiency .
Data :
| Parameter | Value | Source |
|---|---|---|
| λ_max (UV) | 254 nm | |
| t₁/₂ (H₂O) | 30 min |
Key Research Gaps
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
